molecular formula C23H36N2O4 B4963159 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide

4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide

Cat. No. B4963159
M. Wt: 404.5 g/mol
InChI Key: NJVRCXGCAWHGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide binds to the ATP-binding site of BTK and inhibits its activity, thereby preventing downstream signaling pathways that are necessary for the survival and proliferation of B-cells. BTK plays a critical role in the B-cell receptor signaling pathway, which is essential for the activation and differentiation of B-cells. Inhibition of BTK by this compound leads to decreased survival and proliferation of B-cells, ultimately resulting in tumor regression.
Biochemical and Physiological Effects
In addition to its effects on B-cells, this compound has been shown to have activity against other cell types, including T-cells and macrophages. This compound has also been shown to inhibit the production of inflammatory cytokines, suggesting potential utility in the treatment of autoimmune diseases. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide has several advantages as a tool compound for studying B-cell signaling pathways. Its potency and selectivity for BTK make it a useful tool for dissecting the role of BTK in B-cell biology. However, its limited solubility in aqueous solutions may limit its utility in certain experimental settings. In addition, this compound is a small molecule inhibitor and may not fully recapitulate the effects of genetic knockdown or knockout of BTK.

Future Directions

There are several potential future directions for the development of 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide as a therapeutic agent. One possibility is the combination of this compound with other agents that target complementary signaling pathways in B-cells. Another direction is the development of this compound analogs with improved pharmacokinetic properties or potency. Finally, the clinical development of this compound in B-cell malignancies is an important next step, with ongoing clinical trials evaluating its safety and efficacy in patients.

Synthesis Methods

The synthesis of 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide involves several steps, starting with the reaction of 4-bromo-3-methoxybenzoic acid with 1-cyclopentylpiperidine in the presence of a palladium catalyst to form the intermediate 4-(1-cyclopentyl-4-piperidinyl)oxy-3-methoxybenzoic acid. This intermediate is then reacted with 3-ethoxypropylamine to form the final product, this compound. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased survival and proliferation of B-cells. In vivo studies in mouse models of CLL and NHL have demonstrated that this compound reduces tumor growth and prolongs survival.

properties

IUPAC Name

4-(1-cyclopentylpiperidin-4-yl)oxy-N-(3-ethoxypropyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4/c1-3-28-16-6-13-24-23(26)18-9-10-21(22(17-18)27-2)29-20-11-14-25(15-12-20)19-7-4-5-8-19/h9-10,17,19-20H,3-8,11-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVRCXGCAWHGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.